molecular formula C23H22N2O2 B2542930 N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide CAS No. 1574762-21-2

N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide

Cat. No.: B2542930
CAS No.: 1574762-21-2
M. Wt: 358.441
InChI Key: HVHQOYMDLQQMHG-KRWDZBQOSA-N
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Description

N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide is a chiral acetamide derivative featuring a benzoylphenyl moiety at the N-terminal and a stereospecific (1S)-1-phenylethylamino group. This compound’s structure is characterized by a rigid aromatic system (benzoylphenyl) and a stereochemically defined side chain, which may influence its binding affinity to biological targets, such as enzymes or receptors.

Properties

IUPAC Name

N-(2-benzoylphenyl)-2-[[(1S)-1-phenylethyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-17(18-10-4-2-5-11-18)24-16-22(26)25-21-15-9-8-14-20(21)23(27)19-12-6-3-7-13-19/h2-15,17,24H,16H2,1H3,(H,25,26)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHQOYMDLQQMHG-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide is a synthetic organic compound with potential biological activities that have garnered attention in various research fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C23H22N2O2
  • Molecular Weight : 358.44 g/mol
  • Purity : >97% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that this compound may modulate the activity of specific enzymes and receptors, thereby influencing cellular processes. The precise mechanisms remain under investigation but may involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : Preliminary studies suggest binding affinity to dopamine D(2) and serotonin 5-HT(1A) receptors, which could implicate its role in neuropharmacology .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notably:

  • Cell Viability Assays : The compound exhibited cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. In one study, it demonstrated a GI50 value of 10 nM against the CCRF-CEM leukemia cell line, indicating significant potency .
  • Mechanistic Studies : Investigations into its mechanism revealed that it may induce apoptosis in cancer cells through the activation of intrinsic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : It displayed notable antibacterial activity against gram-positive and gram-negative bacteria. Minimum inhibitory concentration (MIC) assays indicated effective inhibition at low concentrations .

Case Studies and Research Findings

StudyFindings
Bailey et al. (2018) Identified structural modifications that enhanced biological activity; compounds similar to this compound showed improved potency against cancer cell lines .
Prince et al. (1982) Compared the efficacy of benzoyl derivatives in treating inflammatory conditions, highlighting the potential therapeutic applications of related compounds .
Research on P-glycoprotein Modulation Investigated the role of this compound in modulating P-glycoprotein ATPase activity, suggesting implications for drug resistance in cancer therapy .

Scientific Research Applications

Chemical Properties and Structure

N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide is classified as an amide derivative with the molecular formula C23H22N2O2C_{23}H_{22}N_{2}O_{2} and a molecular weight of approximately 358.43 g/mol. The compound's structure features a benzoyl group, an ethylamine moiety, and exhibits specific stereochemistry due to the presence of chiral centers, which are crucial for its biological activity .

Pharmaceutical Research

The compound has been investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in treating conditions related to enzyme modulation and receptor interactions. Preliminary studies suggest that it may influence cellular signaling pathways, which could be beneficial in various therapeutic contexts.

Anticancer Activity

Recent research has explored the compound's anticancer properties. In vitro studies indicate that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression, highlighting its potential as an anticancer agent .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Chemical Reactions and Synthesis

The synthesis of this compound typically involves several key steps:

  • Step 1: Formation of the benzoyl derivative.
  • Step 2: Alkylation with phenylethylamine.
  • Step 3: Acetylation to yield the final amide product.

Optimized reaction conditions can enhance yield and purity, utilizing techniques such as continuous flow reactors and advanced purification methods .

Data Tables

Activity TypeObservations
AnticancerInhibition of cancer cell proliferation
NeuroprotectiveProtection against oxidative stress
Enzyme ModulationInteraction with specific molecular targets

Case Study 1: Anticancer Research

A study conducted by [source] demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The compound was shown to induce apoptosis through caspase activation pathways.

Case Study 2: Neuroprotection

Research published in [source] highlighted the neuroprotective effects of the compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound led to decreased levels of reactive oxygen species and improved cell survival rates.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound participates in redox reactions targeting its amide and benzoyl groups:

Reaction Type Reagents/Conditions Product Notes
Oxidation KMnO₄, CrO₃ (aqueous/organic)Oxidation of amine to nitro groupSelective under acidic conditions
Reduction LiAlH₄, NaBH₄ (anhydrous)Reduction of amide to amine Preserves stereochemistry

For example, LiAlH₄ reduces the acetamide to a secondary amine while retaining the (1S)-configuration.

Substitution Reactions

The nitrogen and oxygen atoms serve as nucleophilic sites:

N-Alkylation/Acylation

  • Reagents : Alkyl halides (e.g., MeI), acyl chlorides

  • Conditions : Base (K₂CO₃), polar aprotic solvents (DMF, DCM)

  • Outcome : Alkylation of the secondary amine forms tertiary amines or quaternary salts .

Example : Reaction with methyl iodide yields N-methyl derivatives, as demonstrated in the synthesis of Ni(II) complexes .

Benzoyl Group Modification

  • Electrophilic Aromatic Substitution : Halogenation or sulfonation at the benzoyl ring .

  • Nucleophilic Acyl Substitution : Replacement of the benzoyl group with other acyl moieties under acidic conditions .

Coordination Chemistry

The compound acts as a bidentate ligand in metal complexes:

  • Ni(II) Complex Formation : Coordinates via the amide nitrogen and benzoyl oxygen, forming octahedral complexes with stereochemical retention .

  • Applications : Used in asymmetric catalysis due to chiral induction from the (1S)-phenylethyl group .

Hydrolysis and Stability

  • Acidic Hydrolysis : Cleaves the acetamide bond to yield 2-benzoylphenylamine and (1S)-1-phenylethylacetic acid .

  • Basic Hydrolysis : Forms carboxylate salts under strong alkaline conditions .

Stereochemical Impact on Reactivity

The (1S)-configuration influences reaction pathways:

  • Diastereoselectivity : In Ni(II) complexation, the stereochemistry dictates ligand geometry (e.g., (SCRN) vs. (SCSN) configurations) .

  • Kinetic Resolution : Bulky substituents on the phenylethyl group slow reaction rates but enhance stereoselectivity .

Industrial and Pharmacological Derivatives

  • PPARγ Agonists : Structural analogs (e.g., 2-aminobenzophenone derivatives) show antidiabetic activity via PPARγ modulation .

  • Antiviral Agents : Modified derivatives with halogen or triflate substituents are explored for herpesvirus inhibition .

Comparison with Similar Compounds

Comparison :

  • Backbone Differences : The target compound lacks the diphenylhexan backbone and oxazinan ring present in compounds e–h. Instead, it incorporates a simpler benzoylphenyl group, which may reduce steric hindrance compared to PF 43(1) derivatives.
  • Substituent Effects: The (1S)-1-phenylethylamino group in the target compound provides a distinct stereochemical profile compared to the hydroxy and formamido/acetylamino groups in compounds e–g. This difference likely alters solubility and metabolic stability.
  • Synthetic Complexity : PF 43(1) compounds require multi-step stereoselective synthesis (e.g., oxazinan ring formation), whereas the target compound’s synthesis may involve simpler coupling reactions, as inferred from .

N-(2-(4-Chlorophenoxy)acetamido)phenyl Indole Carboxamide ()

The compound N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide () shares an acetamide linker but diverges in substituents:

  • Synthetic Pathway : Both compounds use TBTU as a coupling agent and DCM as a solvent. However, the target compound’s synthesis likely omits the indole-carboxylic acid intermediate, simplifying purification steps .

Biphenyl-Pyridine Acetamide Derivative ()

The compound N-([1,1'-biphenyl]-4-yl)-2-chloro-N-[(1R)-2-oxo-2-{[(1S)-1-phenylethyl]amino}-1-(pyridin-3-yl)ethyl]acetamide () offers a direct comparison:

  • Structural Similarities: Both compounds feature a (1S)-1-phenylethylamino group and acetamide core.

Sulfonamido and Cyano Acetamide Derivatives ()

  • N-(2-((N,4-dimethylphenyl)sulfonamido)-1-phenylethyl)acetamide (3b) (): The sulfonamido group increases acidity and hydrogen-bonding capacity compared to the target compound’s benzoylphenyl group.
  • 2-Cyano-N-[(methylamino)carbonyl]acetamide (): The cyano and methylamino groups reduce aromaticity, likely decreasing lipophilicity.

Q & A

Q. How to design in vivo models for pharmacokinetic profiling?

  • Methodological Answer : Administer via intravenous (IV) and oral (PO) routes in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hrs. Analyze using LC-MS/MS to determine bioavailability (e.g., F = 45% for PO) and half-life (e.g., t₁/₂ = 6.2 hrs) .

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